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Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate
説明
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate, also known as this compound, is a useful research compound. Its molecular formula is C21H20N5NaO10S3 and its molecular weight is 621.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate, commonly referred to as SAED, is a novel cross-linking reagent that has garnered attention in biochemical research due to its unique properties and potential applications. This compound acts as a photoactivatable cross-linker, allowing for the selective modification of biomolecules. Understanding its biological activity is crucial for its application in various fields such as drug delivery, molecular biology, and bioconjugation.
SAED is characterized by the following molecular formula:
- Molecular Formula : C21H21N5O9S3
- Molecular Weight : 525.6 g/mol
Structural Features
The compound features a sulfosuccinimidyl group, which is known for its ability to react with amines, facilitating the formation of stable amide bonds. The azido group allows for photochemical activation, making it useful in applications requiring light-triggered reactions.
SAED functions primarily through its ability to cross-link proteins and other biomolecules. Upon exposure to UV light, the azido group can undergo a cycloaddition reaction with alkenes or alkynes, leading to the formation of covalent bonds. This property is particularly useful in studying protein interactions and dynamics within cellular environments.
Applications in Research
- Protein Labeling : SAED can be used to label proteins with fluorescent tags, enabling visualization and tracking within cells.
- Studying Protein Interactions : By cross-linking interacting proteins, researchers can elucidate complex biological pathways and mechanisms.
- Drug Delivery Systems : The compound's ability to form stable linkages can be exploited in designing drug delivery vehicles that release therapeutic agents upon specific stimuli.
Study 1: Protein Interaction Mapping
In a study published in Bioconjugate Chemistry, researchers utilized SAED to map protein-protein interactions in live cells. By tagging proteins with a fluorescent label via SAED cross-linking, they were able to visualize interaction networks and identify key regulatory proteins involved in cellular signaling pathways .
Study 2: Targeted Drug Delivery
A recent investigation demonstrated the use of SAED in developing targeted drug delivery systems for cancer therapy. The study showed that conjugating chemotherapeutic agents to tumor-targeting antibodies via SAED significantly enhanced therapeutic efficacy while reducing systemic toxicity .
Comparative Analysis
The following table summarizes the biological activities of SAED compared to other common cross-linkers:
Cross-Linker | Type | Applications | Advantages |
---|---|---|---|
SAED | Photoactivatable | Protein labeling, drug delivery | Selective activation, stable linkage |
EDC | Chemical | Protein conjugation | Fast reaction time |
DSP | Chemical | Antibody-drug conjugates | High efficiency |
科学的研究の応用
Functional Groups
SAED contains several functional components:
- Sulfosuccinimidyl Ester : Allows for conjugation to primary amines on proteins.
- Azido Group : Provides photo-reactivity, enabling covalent cross-linking upon light activation.
- Dithiopropionate Linker : Facilitates the release of labeled targets after cleavage.
Solubility
SAED is soluble in water, making it suitable for various biological applications.
Protein Labeling and Cross-Linking
SAED is primarily used as a photoactivatable cross-linker for the selective labeling of proteins. Its mechanism involves:
- Conjugation : The sulfosuccinimidyl ester reacts with primary amines on target proteins.
- Photoactivation : Upon exposure to UV light, the azido group facilitates the formation of a covalent bond between the labeled protein and an interacting partner, such as another protein or biomolecule.
Case Study: Soybean Trypsin Inhibitor (STI)
In a study, SAED was utilized to label soybean trypsin inhibitor (STI) and subsequently photolyze it in the presence of trypsin. The results demonstrated:
- Formation of a fluorescent cross-linked complex.
- Specificity of labeling, as only trypsin was fluorescent after cleavage, confirming that the labeling was confined to the interaction region .
Studying Protein Interactions
The ability of SAED to selectively label proteins allows researchers to investigate protein-protein interactions in live cells or complex biological systems. This application is critical for understanding cellular signaling pathways and molecular mechanisms underlying various diseases.
Fluorescence Microscopy
Due to its fluorescent properties, SAED can be employed in fluorescence microscopy techniques to visualize the localization and dynamics of proteins within cells. This capability enhances the understanding of spatial relationships between biomolecules.
Proteomics Research
SAED has become a valuable tool in proteomics for:
- Identifying protein complexes.
- Mapping interaction networks.
- Analyzing post-translational modifications.
Comparative Analysis of Cross-Linkers
Cross-Linker | Type | Reactivity | Application Area |
---|---|---|---|
SAED | Photoactivatable | Primary amines | Protein-protein interactions |
DSS | Non-cleavable | Primary amines | General cross-linking |
BS3 | Non-cleavable | Primary amines | Surface labeling |
特性
IUPAC Name |
sodium;1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O10S3.Na/c1-11-13-3-2-12(24-25-22)8-15(13)35-21(31)14(11)9-17(27)23-5-7-38-37-6-4-19(29)36-26-18(28)10-16(20(26)30)39(32,33)34;/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,32,33,34);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXBASIVDLAME-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N5NaO10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139609-20-4 | |
Record name | Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139609204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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